

44-Homooligomycin B: A Technical Guide to its Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: 44-Homooligomycin B

Cat. No.: B15565327

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Abstract

44-Homooligomycin B is a macrocyclic lactone antibiotic belonging to the oligomycin family of compounds. Isolated from the fermentation broth of *Streptomyces bottropensis*, it has garnered attention for its notable antifungal and antitumor properties. Structurally, it is distinguished from its well-known analogue, oligomycin B, by the presence of an ethyl group in place of a methyl group at the C26 position. This detailed guide provides a comprehensive overview of the structure elucidation, chemical properties, and biological activities of **44-Homooligomycin B**, consolidating available data for researchers in the fields of natural product chemistry, oncology, and drug discovery.

Introduction

The oligomycins are a class of macrolides known for their potent biological activities, primarily as inhibitors of ATP synthase. **44-Homooligomycin B**, along with its counterpart 44-Homooligomycin A, were first described in 1992 as novel antitumor antibiotics.[1] Their unique structural modification at C26 presents an interesting subject for structure-activity relationship studies and further therapeutic development. This document aims to be a centralized resource

for the scientific community, detailing the key aspects of **44-Homooligomycin B**'s chemistry and biology.

Structure Elucidation

The definitive structure of **44-Homooligomycin B** was established through a combination of spectroscopic analysis and X-ray crystallography.[1]

Spectroscopic Data

While the full detailed spectroscopic data from the original publication by Yamazaki et al. is not widely available, the structure was confirmed through extensive analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Table 1: Key Physicochemical and Spectroscopic Properties of **44-Homooligomycin B**

Property	Value	Reference
Molecular Formula	C ₄₆ H ₇₆ O ₁₁	Deduced from elemental analysis and MS
Molecular Weight	805.0 g/mol	[2]
Appearance	Colorless prisms	Inferred from crystallographic studies
Key Spectroscopic Methods	¹ H NMR, ¹³ C NMR, Mass Spectrometry, X-ray Crystallography	[1]

X-ray Crystallography

Single-crystal X-ray diffraction analysis provided the unambiguous determination of the absolute stereochemistry of **44-Homooligomycin B**, confirming the connectivity of the macrolide ring and the orientation of its various substituents.[1]

Chemical Properties

44-Homooligomycin B is a complex macrolide with multiple chiral centers and functional groups, including hydroxyls, ethers, and a spiroketal moiety. These features contribute to its solubility profile and chemical reactivity.

Table 2: Summary of Chemical Properties of **44-Homooligomycin B**

Property	Description
Class	Macrolide Antibiotic (Oligomycin Family)
Key Structural Features	28-membered macrolactone ring, spiroketal system, multiple stereocenters, ethyl group at C26
Solubility	Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and chloroform; poorly soluble in water.

Experimental Protocols

The following sections outline the general methodologies employed in the isolation, purification, and characterization of **44-Homooligomycin B**, based on standard practices for natural product isolation from actinomycetes.

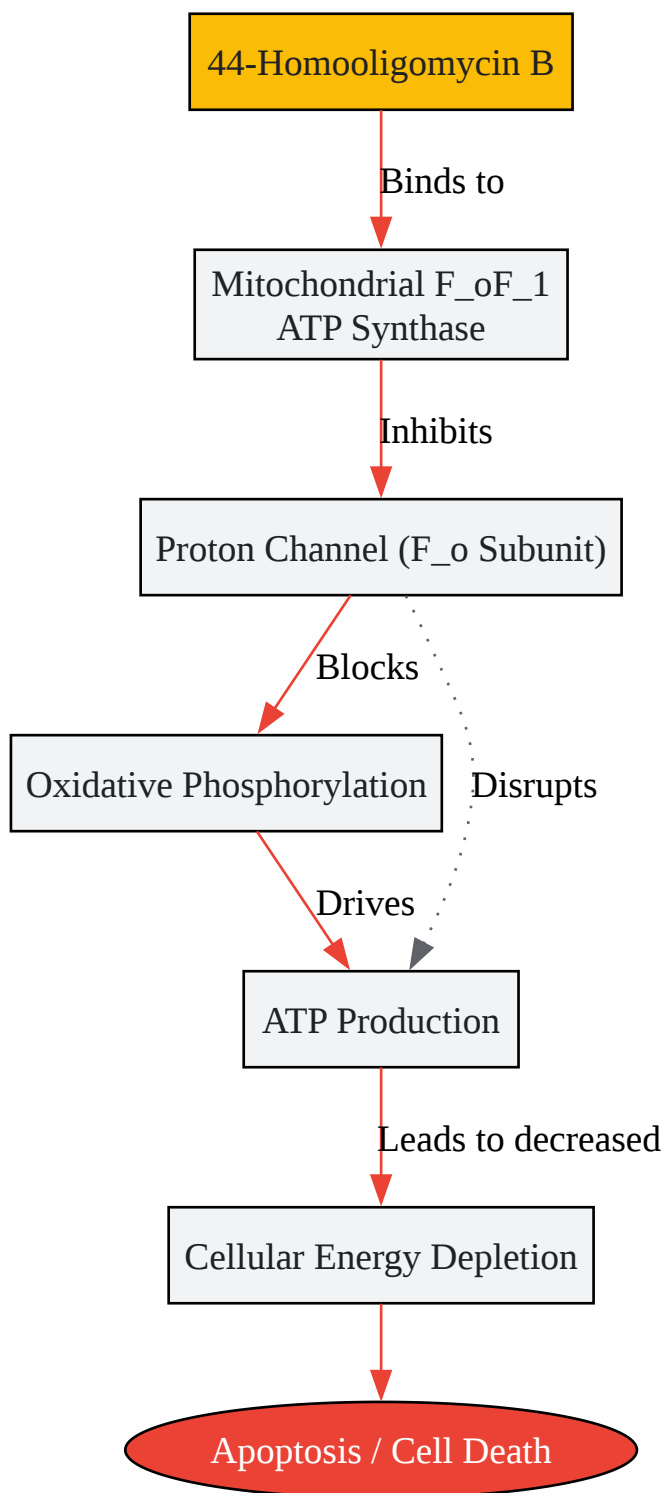
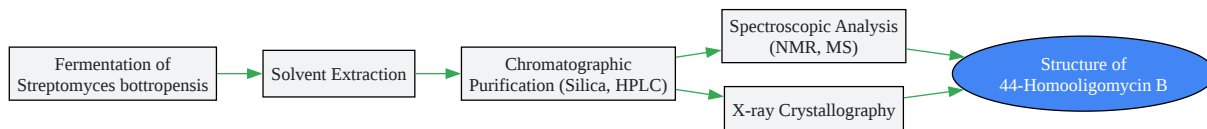
Fermentation and Isolation

- **Producing Organism:** *Streptomyces bottropensis* is cultured in a suitable nutrient-rich medium under aerobic conditions to promote the production of secondary metabolites, including **44-Homooligomycin B**.^[1]
- **Extraction:** The culture broth is typically separated from the mycelial cake by filtration or centrifugation. The active compounds are then extracted from both the filtrate and the mycelium using organic solvents such as ethyl acetate or methanol.
- **Purification:** The crude extract is subjected to a series of chromatographic techniques to isolate **44-Homooligomycin B**. These methods may include:
 - Silica gel column chromatography

- Sephadex LH-20 gel filtration
- High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18).

Structure Determination Workflow

The following diagram illustrates the general workflow for the elucidation of the structure of a novel natural product like **44-Homooligomycin B**.



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References

- [1. The Journal of Antibiotics \[jstage.jst.go.jp\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
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